molecular formula C25H19ClN4O2S B2744987 N-benzyl-2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 536713-36-7

N-benzyl-2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

Cat. No.: B2744987
CAS No.: 536713-36-7
M. Wt: 474.96
InChI Key: JKLXTXPNDXNNSK-UHFFFAOYSA-N
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Description

N-benzyl-2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H19ClN4O2S and its molecular weight is 474.96. The purity is usually 95%.
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Scientific Research Applications

Photovoltaic Efficiency and Ligand-Protein Interactions

Benzothiazolinone acetamide analogs have been studied for their potential as photosensitizers in dye-sensitized solar cells (DSSCs). Their good light-harvesting efficiency (LHE) and favorable free energy of electron injection suggest possible applications in photovoltaic cells. Additionally, molecular docking studies of similar compounds with Cyclooxygenase 1 (COX1) indicate potential for ligand-protein interaction studies, which could be relevant for drug discovery processes (Mary et al., 2020).

Antitumor Activity

Derivatives of benzothiazole, sharing structural similarities with the queried compound, have been evaluated for their antitumor activity. These studies demonstrate significant anticancer activity against various cancer cell lines, highlighting the potential of such compounds in developing novel anticancer therapies (Yurttaş, Tay, & Demirayak, 2015).

Heterocyclic Synthesis

Thiourea-acetamides serve as precursors in cascade reactions for synthesizing diverse heterocycles, showcasing their versatility in creating pharmacologically relevant structures. This underscores the potential of N-benzyl-2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide in synthetic organic chemistry and drug design (Schmeyers & Kaupp, 2002).

Antioxidant and Antitumor Activities

Novel nitrogen heterocycles have been synthesized and evaluated for their antioxidant and antitumor activities. Such compounds, including those related to the queried molecule, could be explored for their potential in treating oxidative stress-related diseases and cancer (El-Moneim, El‐Deen, & El-Fattah, 2011).

Anti-inflammatory and Antimicrobial Properties

Compounds with structural similarities to the queried molecule have been synthesized and shown to possess anti-inflammatory and antimicrobial properties. This suggests potential applications in developing new treatments for inflammation and infections (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).

Properties

IUPAC Name

N-benzyl-2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN4O2S/c26-17-9-6-10-18(13-17)30-24(32)23-22(19-11-4-5-12-20(19)28-23)29-25(30)33-15-21(31)27-14-16-7-2-1-3-8-16/h1-13,28H,14-15H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLXTXPNDXNNSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)Cl)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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